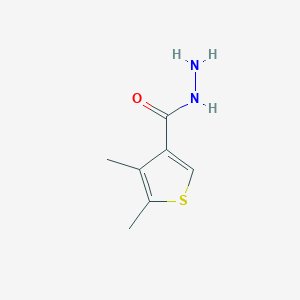

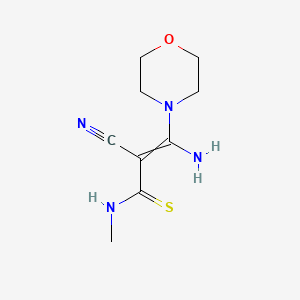

4,5-Dimethylthiophene-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

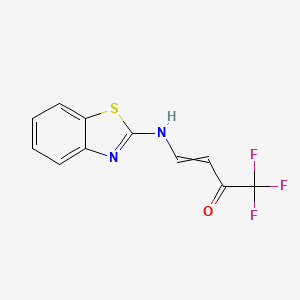

The synthesis of thiophene derivatives often involves reactions with carbon disulfide, acetylacetone, and hydrazine. For instance, the synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, a related compound, was achieved by reacting acetylacetone with carbon disulfide, followed by a reaction with hydrazine to yield various products depending on the solvent used . This suggests that the synthesis of 4,5-Dimethylthiophene-3-carbohydrazide could potentially follow a similar pathway, involving key steps of condensation and hydrazidation.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of thiophene derivatives have been extensively studied using experimental techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by quantum chemical calculations using DFT and AIM theories . These studies reveal the formation of dimers in the solid state through intermolecular hydrogen bonding and provide detailed insights into the electronic transitions within the molecules. The molecular structure of 4,5-Dimethylthiophene-3-carbohydrazide would likely exhibit similar characteristics, with potential for hydrogen bonding and specific electronic transitions.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, including cycloadditions and nitration reactions. For example, methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides were used as precursors in [4 + 2] cycloaddition reactions to form o-dimethylene thiophene . Nitration of 2,5-dimethylthiophene led to the formation of nitro derivatives and dithienylmethanes . These reactions demonstrate the reactivity of thiophene derivatives and suggest that 4,5-Dimethylthiophene-3-carbohydrazide could also undergo similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The vibrational analysis of these compounds indicates the presence of intermolecular hydrogen bonding, which affects their solid-state properties . The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The binding energy of the dimers, calculated using DFT, provides information about the stability of these interactions . For 4,5-Dimethylthiophene-3-carbohydrazide, similar properties can be expected, with specific attention to its thermodynamic stability and the strength of intermolecular interactions.

科学的研究の応用

Chemical Synthesis and Reactivity

4,5-Dimethylthiophene-3-carbohydrazide and related compounds exhibit interesting chemical reactivity, making them useful in the synthesis of various heterocyclic structures. For example, the reaction of dimethyl thiophene-2,5-dicarboxylate with hydrazine leads to the formation of thiophene-2,5-dicarbohydrazide, which can be further used to synthesize novel amphiphilic molecules through condensation reactions (You Yi, 2006). Similarly, the unexpected formation of 4,6-dimethylthieno[3,4-c]thiophene-1(3H)-thione from 2,5-dimethylthiophene-3,4-dicarboxaldehye highlights the potential for discovering new thiophene derivatives through novel synthetic pathways (N. Tice, S. Peak, S. Parkin, 2010).

Biological Activities

While 4,5-Dimethylthiophene-3-carbohydrazide itself is not directly mentioned in available literature, related compounds exhibit a range of biological activities. For instance, hydrazone derivatives of similar thiophene structures have been synthesized and evaluated for their anticancer properties, demonstrating the potential of these compounds in drug development (N. Terzioğlu, A. Gürsoy, 2003). Furthermore, novel syntheses of carbohydrazides, including those derived from dimethyl carbonate, showcase an eco-friendly approach to obtaining compounds that could serve as intermediates in the development of pharmaceutical agents (Yang Jing-ya, 2005).

Material Science Applications

The synthesis and structural characterization of thiophene-based compounds, including those involving carbohydrazide functionalities, contribute to the development of materials with potential applications in electronics and photovoltaics. The molecular structures and reactivity patterns of these compounds provide a foundation for designing novel materials with desirable electronic properties (C. A. Snyder, J. Selegue, E. Dosunmu, N. Tice, S. Parkin, 2003).

Safety and Hazards

特性

IUPAC Name |

4,5-dimethylthiophene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-5(2)11-3-6(4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSYIAJXBNLPHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404709 |

Source

|

| Record name | 4,5-dimethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524934-36-9 |

Source

|

| Record name | 4,5-dimethylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)